molecular formula C21H21ClN4O2 B6974587 1-[(2-Chlorophenyl)methyl]-1-ethyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea

1-[(2-Chlorophenyl)methyl]-1-ethyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea

Cat. No.: B6974587
M. Wt: 396.9 g/mol
InChI Key: VRFBFJXBDRIXDC-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-1-ethyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and a pyrimidinyl group attached to a urea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)methyl]-1-ethyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with an appropriate nucleophile to form the chlorophenyl intermediate.

    Introduction of the Ethyl Group: The chlorophenyl intermediate is then reacted with ethylamine under controlled conditions to introduce the ethyl group.

    Formation of the Pyrimidinyl Group: The next step involves the reaction of the intermediate with 4-methylpyrimidine-2-ol to form the pyrimidinyl group.

    Formation of the Urea Backbone: Finally, the compound is treated with a suitable isocyanate to form the urea backbone, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]-1-ethyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-1-ethyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-1-ethyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Chlorophenyl)methyl]-1-ethyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea: shares structural similarities with other urea derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-1-ethyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-3-26(14-16-6-4-5-7-19(16)22)21(27)25-17-8-10-18(11-9-17)28-20-23-13-12-15(2)24-20/h4-13H,3,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFBFJXBDRIXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1Cl)C(=O)NC2=CC=C(C=C2)OC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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